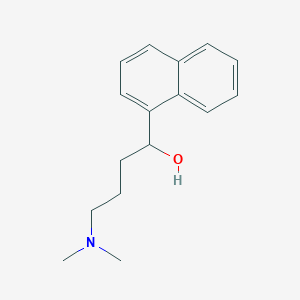

4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol

説明

4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol is a tertiary amine derivative featuring a dimethylamino group (-N(CH₃)₂) and a naphthalen-1-yl aromatic system attached to a four-carbon butanol backbone. The compound’s stereochemistry and aromatic substituents are critical to its interactions with biological targets, such as enzymes or microbial membranes.

特性

CAS番号 |

5438-86-8 |

|---|---|

分子式 |

C16H21NO |

分子量 |

243.34 g/mol |

IUPAC名 |

4-(dimethylamino)-1-naphthalen-1-ylbutan-1-ol |

InChI |

InChI=1S/C16H21NO/c1-17(2)12-6-11-16(18)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10,16,18H,6,11-12H2,1-2H3 |

InChIキー |

RPFVNLVUFWTWNR-UHFFFAOYSA-N |

正規SMILES |

CN(C)CCCC(C1=CC=CC2=CC=CC=C21)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol typically involves the following steps:

Formation of the Naphthalene Derivative: The naphthalene ring is functionalized with a butanol chain through a Friedel-Crafts alkylation reaction.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反応の分析

反応の種類

酸化: ブタノール鎖のヒドロキシル基は、酸化されてケトンまたはアルデヒドを形成する可能性があります。

還元: この化合物は、特にナフタレン環で還元反応を受ける可能性があり、ジヒドロナフタレン誘導体を形成します。

置換: ジメチルアミノ基は、置換反応に関与し、他の官能基に置き換わる可能性があります。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃).

還元剤: 水素化リチウムアルミニウム (LiAlH₄)、水素化ホウ素ナトリウム (NaBH₄).

置換試薬: ハロゲン化剤、アミンやチオールなどの求核剤.

主な生成物

酸化生成物: ケトン、アルデヒド.

還元生成物: ジヒドロナフタレン誘導体.

置換生成物: 様々な置換ナフタレン誘導体.

科学的研究の応用

4-(ジメチルアミノ)-1-(ナフタレン-1-イル)ブタン-1-オールは、以下のような用途がある可能性があります。

化学: より複雑な有機分子の合成における中間体として.

生物学: 生物学的経路や相互作用を研究する際に使用する可能性.

医学: 特に特定の受容体や酵素を標的にする薬物開発における可能性のある用途.

産業: 染料やポリマーなど、特定の特性を持つ材料の製造に使用されます.

作用機序

6. 類似化合物の比較

類似化合物

4-(ジメチルアミノ)-1-(フェニル)ブタン-1-オール: ナフタレン環ではなくフェニル環を持つ類似の構造.

4-(ジメチルアミノ)-1-(ナフタレン-1-イル)ブタン-2-オール: ブタノール鎖の第2炭素にヒドロキシル基を持つ類似の構造.

独自性

4-(ジメチルアミノ)-1-(ナフタレン-1-イル)ブタン-1-オールは、ナフタレン環とジメチルアミノ基の両方が存在するため、類似の化合物にはない特定の化学的および生物学的特性を与える可能性があります。

類似化合物との比較

Diarylquinolone Derivatives (Antitubercular Lead Compound)

Structure: (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol Key Features:

- Additional quinoline ring substituted with bromo and methoxy groups.

- Phenyl group at position 1. Activity: Demonstrates potent antitubercular activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) determined via microplate alamar blue assay (MABA) and low-oxygen recovery assay (ROLA). The selectivity index (SI) against mammalian cells is high, indicating preferential microbial targeting . Comparison: The quinoline and bromo substituents enhance target binding (likely menaquinone biosynthesis inhibition) compared to the simpler naphthalen-1-yl group in the target compound. The phenyl group may contribute to lipophilicity and membrane penetration.

Fudapirine (Antibacterial Agent)

Structure: (1R,2S)-1-[5-(4-chlorophenyl)-2-methoxypyridin-3-yl]-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol Key Features:

- Pyridine ring substituted with 4-chlorophenyl and methoxy groups.

- Phenyl group at position 1. The chlorophenyl group likely enhances potency through hydrophobic interactions or halogen bonding . Gram-negative bacteria).

Thiourea Derivatives (Enzyme Inhibitors)

Structure: 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea Key Features:

- Thiourea moiety (-NH-CS-NH-).

- Stereochemical complexity (R,R and S configurations). Activity: Likely inhibits enzymes via hydrogen bonding from the thiourea group. The naphthalen-1-yl group aids in hydrophobic binding . Comparison: The thiourea functionality introduces a different mode of action compared to the hydroxyl and dimethylamino groups in the target compound. Stereochemistry also plays a critical role in binding affinity.

4-(Diethylamino)butan-1-ol

Structure: C₈H₁₉NO Key Features:

- Diethylamino group (-N(CH₂CH₃)₂) instead of dimethylamino.

- Lacks aromatic substituents.

4-(Dimethylamino)butan-1-ol

Structure: C₆H₁₅NO Key Features:

- Simpler structure without the naphthalen-1-yl group.

Properties : Boiling point 188°C, liquid state, colorless. Used as a synthetic intermediate. The absence of aromatic systems reduces molecular weight and complexity .

Structural-Activity Relationship (SAR) Analysis

Impact of Aromatic Substituents

- Naphthalen-1-yl vs. Quinoline/Pyridine: Bulky aromatic groups (e.g., naphthalene, quinoline) enhance π-π stacking with hydrophobic enzyme pockets, improving binding affinity. Halogenated aromatic rings (e.g., bromo, chloro) increase electron-withdrawing effects and target specificity .

- Phenyl Group: Present in diarylquinolone and fudapirine, this group may stabilize conformations or participate in van der Waals interactions .

Amino Group Modifications

- Dimethylamino vs. Diethylamino: Diethylamino increases lipophilicity (logP) but may reduce solubility. Dimethylamino balances solubility and membrane permeability .

Stereochemical Influence

- R/S Configurations: Stereochemistry in thiourea derivatives () and diarylquinolones () dictates spatial orientation, affecting binding to chiral enzyme targets .

生物活性

4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol, also known as a derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its dimethylamino group and naphthalene moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

The chemical structure of 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives with similar structures can inhibit the proliferation of cancer cells.

- Neuroprotective Effects : Potential neuroprotective properties have been observed in certain derivatives, indicating a role in treating neurodegenerative diseases.

- Antioxidant Properties : Compounds in this class often demonstrate antioxidant activity, which may protect cells from oxidative stress.

Anticancer Activity

A study by Zhang et al. (2024) investigated the effects of naphthalene derivatives on breast cancer cell lines. The results indicated that compounds similar to 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol significantly reduced cell viability in MDA-MB-231 cells (triple-negative breast cancer) with an IC50 value of approximately 12 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Dimethylaminonaphthalene Derivative | MDA-MB-231 | 12 | Apoptosis induction |

| 4-Dimethylaminonaphthalene Derivative | Ductal Pancreatic Carcinoma | 15 | Cell cycle arrest |

Neuroprotective Effects

In a separate study, Liu et al. (2023) evaluated the neuroprotective effects of a related compound on neuronal cell lines subjected to oxidative stress. The study found that pretreatment with the compound reduced apoptosis by 30% compared to controls. This suggests potential therapeutic applications for neurodegenerative conditions.

| Treatment | Apoptosis Rate (%) |

|---|---|

| Control | 60 |

| Compound Treatment | 30 |

Pharmacodynamics

The pharmacodynamic profile of 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol suggests it may act through multiple pathways:

- HDAC Inhibition : Similar compounds have shown to inhibit histone deacetylases (HDAC), leading to increased acetylation of histones and modulation of gene expression related to apoptosis and cell proliferation.

- Antioxidant Mechanisms : The presence of the naphthalene ring may enhance its ability to scavenge free radicals, contributing to its antioxidant properties.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。